6-Benzyl-2,3-dimethylpyridin-4(1H)-one
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Overview
Description
6-Benzyl-2,3-dimethylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,3-dimethylpyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,3-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted pyridinone oxides, while reduction may produce methyl-substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,3-dimethylpyridin-4(1H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Involvement: The compound could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridin-4(1H)-one: Lacks the benzyl group but shares the pyridinone core.
6-Benzylpyridin-4(1H)-one: Similar structure but without the methyl groups.
4(1H)-Pyridinone Derivatives: A broad class of compounds with diverse substitutions on the pyridinone ring.
Uniqueness
6-Benzyl-2,3-dimethylpyridin-4(1H)-one is unique due to the specific combination of benzyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyridinone derivatives.
Properties
CAS No. |
64840-79-5 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
6-benzyl-2,3-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO/c1-10-11(2)15-13(9-14(10)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
LRWHQKQDJHNDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=CC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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